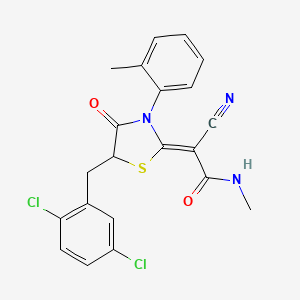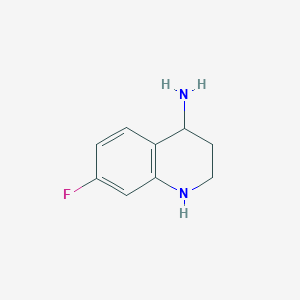![molecular formula C8H11IO B2678091 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane CAS No. 2375271-09-1](/img/structure/B2678091.png)
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-iodobicyclo[111]pentan-1-yl}oxetane is a chemical compound with the molecular formula C8H11IO It is characterized by the presence of an oxetane ring and a bicyclo[111]pentane structure with an iodine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the iodine atom: The iodine atom can be introduced through halogenation reactions, such as the reaction of the bicyclo[1.1.1]pentane core with iodine or iodine-containing reagents.
Formation of the oxetane ring: The oxetane ring can be formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cycloaddition reactions: The oxetane ring can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Products with different functional groups replacing the iodine atom.
Oxidation reactions: Oxidized derivatives of the original compound.
Reduction reactions: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and as a probe for studying biological processes.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example:
In chemical reactions: The compound may act as a nucleophile or electrophile, participating in bond formation or cleavage.
In biological systems: It may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane can be compared with other similar compounds, such as:
3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a bromine atom instead of iodine.
3-{3-chlorobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a chlorine atom instead of iodine.
3-{3-fluorobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core, oxetane ring, and iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWNHXXSUQKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)





![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)
![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)

![rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylicacid,cis](/img/structure/B2678029.png)


